molecular formula C19H21N5OS B12244196 1-methyl-2-[5-(2-methyl-1,3-thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole

1-methyl-2-[5-(2-methyl-1,3-thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole

Cat. No.: B12244196
M. Wt: 367.5 g/mol
InChI Key: PZRDCTHQEAHKKQ-UHFFFAOYSA-N
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Description

1-methyl-2-[5-(2-methyl-1,3-thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole is a complex organic compound that features a unique combination of thiazole, pyrrolo, and benzodiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-[5-(2-methyl-1,3-thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole typically involves multi-step organic synthesis The process begins with the preparation of the thiazole ring, which is then coupled with the octahydropyrrolo[3,4-c]pyrrol moietyEach step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-[5-(2-methyl-1,3-thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the benzodiazole ring can yield dihydrobenzodiazole derivatives .

Scientific Research Applications

1-methyl-2-[5-(2-methyl-1,3-thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-2-[5-(2-methyl-1,3-thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiazole and benzodiazole moieties. These interactions can modulate various biochemical pathways, leading to its observed biological effects .

Properties

Molecular Formula

C19H21N5OS

Molecular Weight

367.5 g/mol

IUPAC Name

[2-(1-methylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(2-methyl-1,3-thiazol-4-yl)methanone

InChI

InChI=1S/C19H21N5OS/c1-12-20-16(11-26-12)18(25)23-7-13-9-24(10-14(13)8-23)19-21-15-5-3-4-6-17(15)22(19)2/h3-6,11,13-14H,7-10H2,1-2H3

InChI Key

PZRDCTHQEAHKKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C(=O)N2CC3CN(CC3C2)C4=NC5=CC=CC=C5N4C

Origin of Product

United States

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